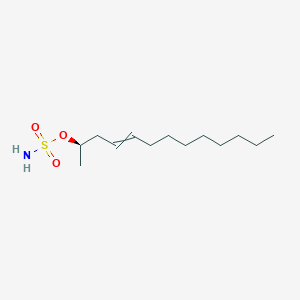![molecular formula C13H10N2O B12593430 6-Methylbenzo[h][1,6]naphthyridin-5(6H)-one CAS No. 327096-10-6](/img/structure/B12593430.png)
6-Methylbenzo[h][1,6]naphthyridin-5(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methylbenzo[h][1,6]naphthyridin-5(6H)-one is a heterocyclic compound that belongs to the naphthyridine family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylbenzo[h][1,6]naphthyridin-5(6H)-one typically involves the reaction of 4-chloro-2-methylquinoline with 3-aminopyridine. This reaction yields 4-quinolinamines, which upon cyclization under Vilsmeier–Haak conditions, afford the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions, with optimization for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methylbenzo[h][1,6]naphthyridin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and amines are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridines, dihydro derivatives, and functionalized naphthyridine compounds.
Wissenschaftliche Forschungsanwendungen
6-Methylbenzo[h][1,6]naphthyridin-5(6H)-one has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of phosphodiesterase type 4 (PDE4) inhibitors, which have potential therapeutic applications.
Material Science: The compound’s unique structural properties make it suitable for use in the development of novel materials.
Biological Studies: It is used in the study of enzyme inhibition and molecular interactions.
Wirkmechanismus
The mechanism of action of 6-Methylbenzo[h][1,6]naphthyridin-5(6H)-one involves its interaction with specific molecular targets, such as the PDE4 enzyme. The compound binds to the enzyme’s metal-binding pocket and occupies the solvent-filled pocket, leading to inhibition of the enzyme’s activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[c][2,6]naphthyridine: Another naphthyridine derivative with similar structural properties.
Benzo[h][1,6]naphthyridine: A closely related compound with potential antimalarial activity.
Uniqueness
6-Methylbenzo[h][1,6]naphthyridin-5(6H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit PDE4 with high potency sets it apart from other naphthyridine derivatives .
Eigenschaften
CAS-Nummer |
327096-10-6 |
|---|---|
Molekularformel |
C13H10N2O |
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
6-methylbenzo[h][1,6]naphthyridin-5-one |
InChI |
InChI=1S/C13H10N2O/c1-15-11-7-3-2-5-9(11)12-10(13(15)16)6-4-8-14-12/h2-8H,1H3 |
InChI-Schlüssel |
ZJPXYCGVVSXWCX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C3=C(C1=O)C=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Azabicyclo[3.2.0]heptane, 5-(5-isoxazolylethynyl)-](/img/structure/B12593348.png)
![Methyl 4-methoxy-3-[(trifluoromethyl)sulfanyl]benzoate](/img/structure/B12593357.png)

![2-[(4-Ethyl-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B12593368.png)


![[(4-Nitrophenyl)methoxy]acetaldehyde](/img/structure/B12593390.png)
![N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-5-methylbenzamide](/img/structure/B12593392.png)





![4-{4-[Bis(4-aminophenyl)methyl]phenoxy}benzene-1,2-dicarbonitrile](/img/structure/B12593444.png)
